molecular formula C15H12N2O4S B2381772 8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 484022-70-0

8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2381772
CAS No.: 484022-70-0
M. Wt: 316.33
InChI Key: POIRUCDDEKPQOY-UHFFFAOYSA-N
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Description

8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Scientific Research Applications

8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its anti-inflammatory, antioxidant, and anticancer properties.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as a lead compound for drug development.

    Pharmaceutical Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds or as a reference standard in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using methyl iodide and a base such as potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Coupling of the Thiazole and Chromene Cores: The final step involves coupling the thiazole ring with the chromene core through an amide bond formation using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the thiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in inflammatory, oxidative, or cancer-related pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A chromene derivative with similar structural features but different functional groups.

    2-aminothiazole: A thiazole derivative with similar heterocyclic structure but different substituents.

    4-methylumbelliferone: Another chromene derivative with different biological activities.

Uniqueness

8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications. The presence of both the chromene and thiazole rings, along with the methoxy and carboxamide groups, provides a unique scaffold for drug design and development.

Properties

IUPAC Name

8-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-8-7-22-15(16-8)17-13(18)10-6-9-4-3-5-11(20-2)12(9)21-14(10)19/h3-7H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIRUCDDEKPQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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